5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide
Description
Chemical Structure: This compound is a benzamide derivative featuring a bromine atom at position 5, a chlorine atom at position 2 on the benzene ring, and an N-substituted 2,2-dimethoxyethyl group.
Molecular Formula: C₁₁H₁₃BrClNO₃ (inferred from structural analogs in and substituent modifications). Key Features:
- Dimethoxyethyl side chain, which increases solubility in polar solvents compared to non-oxygenated analogs.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c1-16-10(17-2)6-14-11(15)8-5-7(12)3-4-9(8)13/h3-5,10H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPXKQQMCZZCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, often a benzamide derivative, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)Benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table highlights critical structural differences and inferred properties:
Functional Group Impact on Properties
- Halogen Position : Bromine at position 5 (target compound vs. position 4 in ) alters electronic distribution on the aromatic ring, affecting reactivity and intermolecular interactions.
- Heterocyclic Substituents : Thiadiazole () and pyridine () moieties introduce nitrogen or sulfur atoms, which may enhance binding to metal ions or biological targets via coordination or hydrogen bonding.
Biological Activity
5-Bromo-2-chloro-N-(2,2-dimethoxyethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in research and therapy.
Chemical Structure and Properties
- Molecular Formula : C11H14BrClN2O2
- Molecular Weight : 307.60 g/mol
- Structure : The compound features a benzamide core with bromine and chlorine substituents, as well as a dimethoxyethyl side chain, which enhances its lipophilicity and biological membrane penetration capabilities.
The precise mechanisms of action for this compound are still under investigation. However, it is believed to interact with various biological targets:
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical cellular pathways, potentially modulating their activities.
- Receptor Interaction : The structural features indicate potential interactions with various receptors, which could be significant for therapeutic applications.
Pharmacological Studies
Recent research has highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- Targeting EGFR Mutants : The compound has shown promise in targeting mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in various cancers. Its selectivity over wild-type EGFR suggests a potentially reduced toxicity profile, making it an attractive candidate for drug development.
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating potent activity .
- Enzyme Modulation :
- Neuroprotective Effects :
Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-bromo-2-chloro-N-(2,2-dimethoxyethyl)benzamide?
- Methodological Answer : A multi-step synthesis can be designed starting from 5-bromo-2-chlorobenzoic acid (precursor, see ). Activation of the carboxylic acid using coupling reagents like ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base (as in , Scheme 1) is a viable approach. Subsequent coupling with 2,2-dimethoxyethylamine under mild conditions (room temperature, 1–3 hours) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by , , and high-resolution mass spectrometry (HRMS) are critical for validation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Standard spectroscopic techniques include:
- NMR Spectroscopy : Compare chemical shifts of aromatic protons (e.g., deshielded protons at positions 5-bromo and 2-chloro) and the dimethoxyethyl group (δ ~3.3 ppm for methoxy protons).
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm and N–H bending (amide) around 1550 cm (refer to for analogous benzamide analysis).
- Melting Point : Consistency with literature values (if available) or differential scanning calorimetry (DSC) for thermal stability assessment.
Q. What are common pitfalls in synthesizing halogenated benzamides?
- Methodological Answer : Key challenges include:
- Halogen Reactivity : Bromine and chlorine substituents may participate in unintended side reactions (e.g., nucleophilic aromatic substitution). Use inert atmospheres (N/Ar) and dry solvents to minimize hydrolysis.
- Amide Coupling Efficiency : Poor yields may arise from steric hindrance. Optimize coupling reagents (e.g., HATU instead of DCC) or use microwave-assisted synthesis for faster reaction times .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. Crystals can be grown via slow evaporation in solvents like methanol/water. Use SHELXL ( ) for refinement, focusing on:
- Torsion Angles : Confirm the orientation of the dimethoxyethyl group relative to the benzamide core.
- Intermolecular Interactions : Analyze hydrogen bonding (e.g., N–H···O=C) and halogen···π interactions (Br/Cl···aromatic rings) to predict packing behavior and solubility .
Q. What computational methods support the analysis of this compound’s reactivity or bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting electrophilic sites (e.g., carbonyl carbon).
- Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina. Validate docking poses with experimental IC values from enzyme inhibition assays (e.g., see for analogous bromo/chloro benzamides).
Q. How can researchers address contradictory data in biological assays (e.g., inconsistent IC)?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC (≥95%) to rule out impurities affecting bioactivity.
- Solubility Optimization : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure uniform dissolution in assay buffers.
- Orthogonal Assays : Cross-validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Perform accelerated degradation tests in buffers (pH 1–10) at 37°C. Monitor decomposition via LC-MS and identify degradation products (e.g., hydrolysis of the amide bond).
- Prodrug Design : Modify the dimethoxyethyl group to a hydrolyzable ester, enhancing metabolic stability while retaining activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
